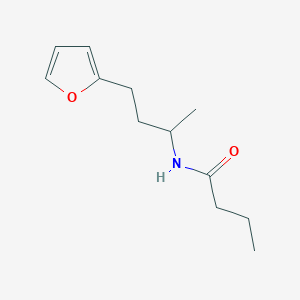
n-(4-(Furan-2-yl)butan-2-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(Furan-2-yl)butan-2-yl)butyramide: is an organic compound that features a furan ring, a butan-2-yl group, and a butyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(Furan-2-yl)butan-2-yl)butyramide typically involves the reaction of furan derivatives with butan-2-yl groups under specific conditions. One common method involves the use of furan-2-carboxylic acid hydrazide as a starting material, which undergoes a series of reactions including ring closure and Mannich base formation . The reaction conditions often involve the use of ethanol as a solvent and refluxing for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This includes the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-(Furan-2-yl)butan-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various furan derivatives, saturated compounds, and substituted furan compounds.
Applications De Recherche Scientifique
n-(4-(Furan-2-yl)butan-2-yl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of n-(4-(Furan-2-yl)butan-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The furan ring and butyramide moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to n-(4-(Furan-2-yl)butan-2-yl)butyramide include:
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4] triazole-3-thiol
- 4-(2-Furyl)butan-2-ol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan ring and butyramide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
N-[4-(furan-2-yl)butan-2-yl]butanamide |
InChI |
InChI=1S/C12H19NO2/c1-3-5-12(14)13-10(2)7-8-11-6-4-9-15-11/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
JXBGCDGKJMLMDV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C)CCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















